1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine is a complex organic compound that features multiple fluorophenyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.
Introduction of fluorophenyl groups: This step might involve the use of fluorobenzene derivatives in a Friedel-Crafts alkylation reaction.
Thioether formation:
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to favor desired product formation.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Used in the production of specialized materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine would depend on its specific interactions with molecular targets. This might involve:
Binding to Receptors: Interaction with specific receptors in the body.
Enzyme Inhibition: Inhibition of enzymes involved in disease pathways.
Signal Transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with fewer fluorophenyl groups.
4-(4-Fluorophenylthio)piperazine: Another analog with a different substitution pattern.
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(3-(4-fluorophenylthio)-2-hydroxypropyl)piperazine is unique due to its complex structure, which includes multiple fluorophenyl groups and a thioether linkage. This complexity might confer unique biological activities and chemical properties.
Properties
CAS No. |
143759-92-6 |
---|---|
Molecular Formula |
C29H33F3N2OS |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(4-fluorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C29H33F3N2OS/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-33-16-18-34(19-17-33)20-27(35)21-36-28-13-11-26(32)12-14-28/h3-14,27,29,35H,1-2,15-21H2 |
InChI Key |
OMODODHQTAWELH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.